
n-octylsulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-octylsulfenyl chloride is an organic compound with the molecular formula C8H17ClS It is a derivative of octane, where one hydrogen atom is replaced by a chlorosulfanyl group (-SCl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-octylsulfenyl chloride can be synthesized through the chlorosulfonation of octane. This involves the reaction of octane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: n-octylsulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of alkyl sulfides or sulfoxides.
Oxidation Reactions: Formation of sulfonyl chlorides or sulfonic acids.
Reduction Reactions: Formation of thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
n-octylsulfenyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of n-octylsulfenyl chloride involves its interaction with specific molecular targets. The chlorosulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Vergleich Mit ähnlichen Verbindungen
1-Chlorooctane: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Octanesulfonyl chloride: Contains a sulfonyl chloride group instead of a chlorosulfanyl group, leading to different reactivity and applications.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis, used for different types of chemical transformations compared to n-octylsulfenyl chloride.
Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
40390-87-2 |
|---|---|
Molekularformel |
C8H17ClS |
Molekulargewicht |
180.74 g/mol |
IUPAC-Name |
octyl thiohypochlorite |
InChI |
InChI=1S/C8H17ClS/c1-2-3-4-5-6-7-8-10-9/h2-8H2,1H3 |
InChI-Schlüssel |
IRRLOVWOYNENMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


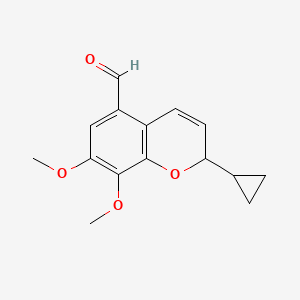
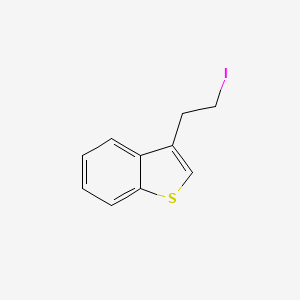
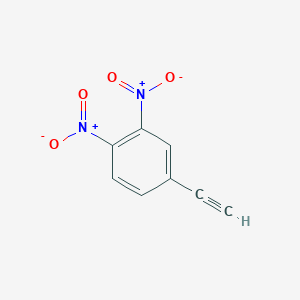
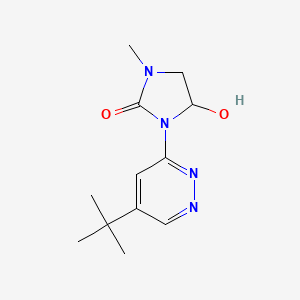
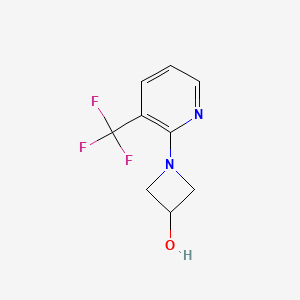
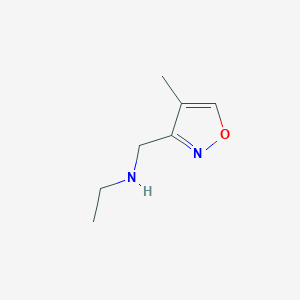
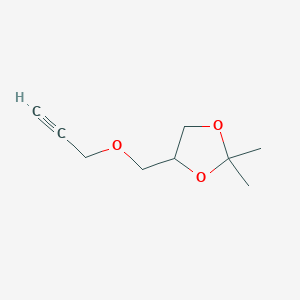
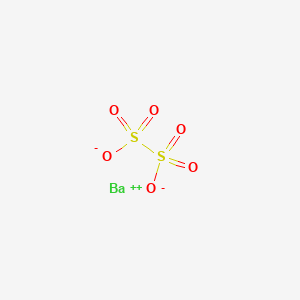
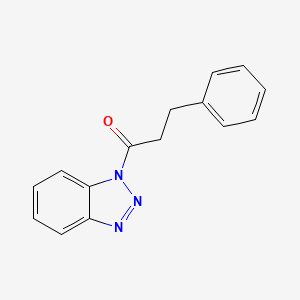
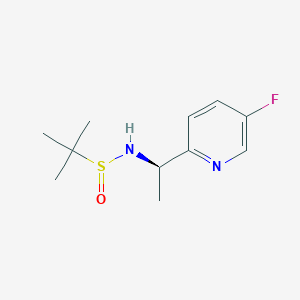
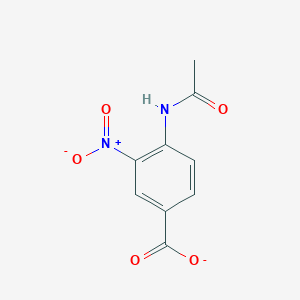
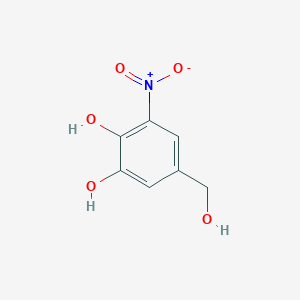
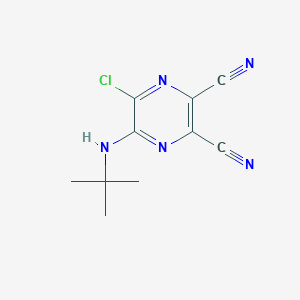
![4-[2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B8687785.png)
